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molecular formula C5H3N3 B083486 2-Cyanopyrimidine CAS No. 14080-23-0

2-Cyanopyrimidine

Cat. No. B083486
M. Wt: 105.10 g/mol
InChI Key: IIHQNAXFIODVDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08048887B2

Procedure details

2-Cyano pyrimidine (5 g, 47.6 mmol, 1 eq) was taken in a Dry THF under Argon atmosphere, then titanium isopropoxide (17 ml, 57.1 mmol, 1.2 eq) was added slowly at ambient temperature and the reaction mixture was stirred for 15 mins. Ethyl magnesium bromide (1M solution) in THF (107 ml, 809 mmol, 2.5 eq) was added via syringe slowly at ambient temperature, (During the addition of EtMgBr reaction mass becomes black). Then the reaction mass was stirred for an hour. BF3.EtO (16.7 ml, 119.0 mmol, 2.5 eq) was added slowly through syringe at 0° C. The mixture was allowed to attain ambient temperature and stirred for another one hour. 50 ml of Water was added to the reaction mixture and filtered through the CELITE® and washed the bed with water and Ethyl acetate. The reaction mass was basified with 10% NaOH solution (pH=9) then extracted with DCM and washed with brine solution. The required product was purified by silica gel (230-400) column chromatography using DCM/methanol as the eluent. Yield: 2.1 g (30%). 1H NMR (400 MHz, DMSO-d6): δ 1.49-1.52 (m, 2H), 1.59-1.62 (m, 2H), 7.47-7.49 (t, 1H, J=4.80), 8.83-8.84 (d, 2H, J=4.80).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
107 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
17 mL
Type
catalyst
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[N:8]=[CH:7][CH:6]=[CH:5][N:4]=1)#[N:2].[CH2:9]1COC[CH2:10]1.C([Mg]Br)C.B(F)(F)F>CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-].O>[N:4]1[CH:5]=[CH:6][CH:7]=[N:8][C:3]=1[C:1]1([NH2:2])[CH2:10][CH2:9]1 |f:4.5.6.7.8|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(#N)C1=NC=CC=N1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
107 mL
Type
reactant
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[Mg+].[Br-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F
Step Six
Name
Quantity
17 mL
Type
catalyst
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
Step Seven
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 15 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Then the reaction mass was stirred for an hour
ADDITION
Type
ADDITION
Details
EtO (16.7 ml, 119.0 mmol, 2.5 eq) was added slowly through syringe at 0° C
CUSTOM
Type
CUSTOM
Details
to attain ambient temperature
STIRRING
Type
STIRRING
Details
stirred for another one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered through the CELITE®
WASH
Type
WASH
Details
washed the bed with water and Ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
then extracted with DCM
WASH
Type
WASH
Details
washed with brine solution
CUSTOM
Type
CUSTOM
Details
The required product was purified by silica gel (230-400) column chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
N1=C(N=CC=C1)C1(CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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